Cycloartane

MRCKα kinase Prostate cancer Selectivity screening

Cycloartane (CAS 511-64-8) is a tetracyclic triterpene distinguished by its 9,19-cyclopropane methylene bridge, imposing conformational rigidity absent in lanostane. This scaffold enables selective MRCKα kinase inhibition (Kd50=0.26 μM), NF-κB pathway suppression (IC50 5.6–8.3 μM), PCSK9 secretion inhibition, and soluble epoxide hydrolase targeting (IC50≤5 μM). Substituting with generic triterpenes risks loss of target selectivity and off-target effects. Procure authenticated Cycloartane to ensure reproducible, target-specific research outcomes.

Molecular Formula C30H52
Molecular Weight 412.7 g/mol
CAS No. 511-64-8
Cat. No. B1207475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloartane
CAS511-64-8
Synonymscycloartane
cycloorthane
Molecular FormulaC30H52
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCCC5(C)C)C)C
InChIInChI=1S/C30H52/c1-21(2)10-8-11-22(3)23-14-17-28(7)25-13-12-24-26(4,5)15-9-16-29(24)20-30(25,29)19-18-27(23,28)6/h21-25H,8-20H2,1-7H3/t22-,23-,24+,25+,27-,28+,29-,30+/m1/s1
InChIKeyBSLYZLYLUUIFGZ-JRUDBKCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloartane (CAS 511-64-8): Chemical Profile and Core Procurement Identity


Cycloartane (CAS 511-64-8) is a tetracyclic triterpene scaffold characterized by a methylene bridge bridging the 5- and 9-positions of the lanostane skeleton [1]. This structural motif defines the cycloartane class and distinguishes it from its closest structural analog, lanostane, from which it derives. Cycloartane and its semi‑synthetic derivatives have been investigated across multiple therapeutic areas, including oncology, inflammation, and metabolic regulation [2]. As a foundational natural‑product scaffold, cycloartane serves as a starting point for the development of bioactive molecules with well‑characterized structure‑activity relationships.

Cycloartane (CAS 511-64-8): Structural Constraints Limiting Generic Substitution


Cycloartane cannot be casually interchanged with other triterpene scaffolds (e.g., lanostane, lupane, oleanane) because subtle modifications to the cyclopropane ring and side‑chain oxidation state dramatically alter target selectivity, cytotoxicity, and metabolic stability. The 9,19-cyclopropane bridge introduces conformational rigidity that influences binding to discrete molecular targets such as MRCKα kinase, soluble epoxide hydrolase, and PCSK9, whereas structurally analogous scaffolds often lack comparable target engagement [1]. Furthermore, even minor modifications to the cycloartane side‑chain can invert selectivity indices between cancerous and non‑cancerous cell lines [2]. Therefore, substituting a cycloartane‑based compound with a generic triterpene analog risks loss of the desired biological activity or introduction of off‑target effects, making compound‑specific procurement essential for reproducible research.

Cycloartane (CAS 511-64-8): Quantitative Differentiators Versus Lanostane, Lupane, and Oleanane Scaffolds


Kinase Selectivity: Cycloartane-3,24,25-triol Exhibits Sub‑Micromolar Affinity for MRCKα with Broad Kinase Selectivity

In a competition‑binding assay evaluating 451 human kinases, cycloartane‑3,24,25‑triol demonstrated a dissociation constant (Kd50) of 0.26 μM for MRCKα kinase while showing negligible binding to the remaining 450 kinases [1]. This level of selectivity is not typically observed for other triterpene scaffolds such as lanostane or lupane, which generally lack well‑defined, single‑target kinase inhibition profiles in large‑scale panels [2].

MRCKα kinase Prostate cancer Selectivity screening

Anti‑Inflammatory Potency: Cycloartane Derivatives Achieve IC50 Values Comparable to Established Anti‑Inflammatory Controls

Cycloartane triterpenoids isolated from Actaea vaginata inhibited LPS‑induced nitric oxide production in RAW264.7 macrophages with IC50 values ranging from 5.0 to 24.4 μM . In a separate study, cycloartane‑type sapogenol derivatives suppressed TNF‑α‑induced NF‑κB activity in LNCaP prostate cancer cells, with IC50 values as low as 5.6 μM [1]. In contrast, the lanostane‑type triterpenes 13 and 18 exhibited no significant anti‑inflammatory activity in comparable NF‑κB activation assays [2], underscoring the functional divergence between these two closely related scaffolds.

Anti-inflammatory NF-κB inhibition RAW264.7 macrophages

Metabolic Targeting: Cycloartane Scaffold Enables PCSK9 Inhibition with Favorable Liver Distribution

Cycloartane‑type triterpenoids from Combretum quadrangulare exhibit PCSK9 secretion inhibitory activity, with compound 15 significantly enhancing LDL uptake compared to negative controls [1]. In vivo pharmacokinetic studies confirmed that compound 15 preferentially distributes to the liver—the primary site of PCSK9 synthesis—rather than the plasma, achieving a favorable tissue‑to‑plasma ratio [1]. In contrast, oleanane‑type saponins, while structurally similar, are primarily associated with hepatoprotective and immunostimulatory activities rather than direct PCSK9 modulation [2].

PCSK9 inhibition Cholesterol metabolism Liver distribution

Cytotoxic Potency: Cycloartane Derivatives Achieve IC50 Values as Low as 1.67 μM in Prostate Cancer Cells

Cycloartane‑3,24,25‑triol reduced the viability of prostate cancer cell lines PC‑3 and DU145 with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively [1]. In contrast, the lanostane‑type triterpene abiesonic acid exhibited weak cytotoxic activity against A549 lung cancer cells with an IC50 of 22 μM [2], representing an approximately 13‑fold lower potency. Additionally, lupane‑type triterpenes from Euphorbia fischeriana displayed only moderate cytotoxic effects with IC50 values typically above 10 μM [3], further highlighting the superior potency achievable with appropriately functionalized cycloartane scaffolds.

Cytotoxicity Prostate cancer PC-3 cells DU145 cells

Enzymatic Target Engagement: Cycloartane Derivatives Inhibit Soluble Epoxide Hydrolase with IC50 ≤5 μM

Thirteen cycloartane triterpenoids isolated from Cimicifuga dahurica roots inhibited soluble epoxide hydrolase (sEH) in a concentration‑dependent manner, with six compounds (1, 3, 5, 7, 9, and 12) achieving IC50 values of ≤5 μM [1]. Kinetic analysis revealed mixed‑type, non‑competitive, and competitive inhibition modes, demonstrating versatility in target engagement. In contrast, structurally related triterpenes such as ursane‑ and oleanane‑type compounds have not been reported to exhibit comparable sEH inhibitory activity in standardized assays, suggesting that the cycloartane scaffold uniquely accommodates the sEH active site [2].

Soluble epoxide hydrolase Enzyme inhibition Molecular docking

Cancer‑Cell Selectivity: Cycloartane Derivative (5) Exhibits Superior Selectivity Index vs. Non‑Cancerous Cells

A structure‑activity relationship study of cycloartane‑16β‑ol derivatives revealed that compound 5 (3β,16β‑dihydroxy‑cycloartan‑24‑one) demonstrated high cytotoxic activity against cancer cell lines and, importantly, exhibited a remarkable selectivity index (SI) favoring cancer cells over non‑cancerous HaCat keratinocytes [1]. In contrast, compound 14—which retains an intact oxepane ring—showed no selectivity (SI ≈ 1), demonstrating that precise modification of the cycloartane scaffold can yield cancer‑selective agents. Comparable selectivity data for lanostane or lupane scaffolds in the same assay panel are not available, but many triterpenes exhibit non‑selective cytotoxicity that limits their utility as chemical probes.

Selectivity index Cancer cell lines HaCat cells

Cycloartane (CAS 511-64-8): Optimal Research and Industrial Application Domains


Prostate Cancer Research Requiring MRCKα Kinase Inhibition

For studies focused on MRCKα‑dependent prostate cancer pathways, cycloartane‑3,24,25‑triol provides a validated, selective chemical probe (Kd50 = 0.26 μM; IC50 = 1.67–2.23 μM in PC‑3/DU145 cells) that cannot be substituted with generic triterpenes lacking comparable kinase selectivity [1]. This compound is particularly suited for mechanistic studies of actin cytoskeleton regulation and metastasis.

Inflammation‑Driven Disease Models with NF‑κB Involvement

Cycloartane derivatives with documented NF‑κB inhibitory activity (IC50 = 5.6–8.3 μM) are appropriate for investigating inflammation‑induced carcinogenesis and chronic inflammatory conditions [2]. Unlike lanostane analogs, which show no anti‑inflammatory activity in comparable assays, these cycloartane‑based compounds offer a functional advantage for target validation.

Metabolic Disorder Research Targeting PCSK9 and Cholesterol Homeostasis

The cycloartane scaffold enables the discovery of PCSK9 secretion inhibitors with favorable liver distribution [3]. Research programs focused on LDL receptor regulation and hypercholesterolemia should prioritize cycloartane‑type triterpenoids over oleanane or ursane scaffolds, which lack reported PCSK9 modulatory activity.

Soluble Epoxide Hydrolase (sEH) Inhibitor Development

For projects targeting sEH as a therapeutic node for hypertension, pain, and inflammation, cycloartane triterpenoids from Cimicifuga dahurica (IC50 ≤5 μM) represent a validated natural‑product starting point [4]. Alternative triterpene scaffolds have not demonstrated comparable sEH inhibition, making cycloartane the scaffold of choice for this target class.

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